Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate

Description

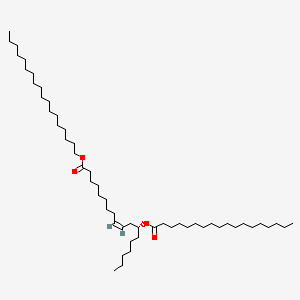

Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate (CAS: 68527-05-9) is a synthetic ester derived from oleic acid (C18:1) and octadecanol. Its structure features:

- An oleoyl group (cis-9-octadecenoyl) at the 12th position.

- An octadecyl chain (C18) esterified via an oxy linkage.

- A branched octdecyl alcohol backbone.

This compound is primarily used in cosmetics and personal care formulations as an emollient and viscosity modifier due to its non-greasy texture and skin-conditioning properties . Its molecular formula is inferred as C₅₆H₁₀₈O₄, with a molecular weight of approximately 845.45 g/mol (calculated based on structural analogs) .

Properties

CAS No. |

94109-52-1 |

|---|---|

Molecular Formula |

C54H104O4 |

Molecular Weight |

817.4 g/mol |

IUPAC Name |

octadecyl (Z,12R)-12-octadecanoyloxyoctadec-9-enoate |

InChI |

InChI=1S/C54H104O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h38,43,52H,4-37,39-42,44-51H2,1-3H3/b43-38-/t52-/m1/s1 |

InChI Key |

YGASTKRBAMYASF-ANOOJLFQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate typically involves esterification reactions. One common method is the reaction between octadecanol and oleic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can undergo oxidation reactions, particularly at the double bonds present in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of amides or new esters.

Scientific Research Applications

Octdecyl ®12-((1-oxooctadecyl)oxy)oleate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of lipid bilayers and liposomes for studying cell membrane dynamics.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate primarily involves its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The table below compares Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate with three structurally related esters:

Key Research Findings

Impact of Fatty Acid Saturation

- Physical Properties: Saturated esters (e.g., Octyldodecyl Stearoyl Stearate) exhibit higher melting points and oxidative stability due to the absence of double bonds. This makes them suitable for formulations requiring long shelf lives . Monounsaturated esters (e.g., this compound) have lower melting points, providing a lighter, non-greasy feel ideal for facial creams . Polyunsaturated esters (e.g., 2-Octyldodecyl Linoleate) are prone to oxidation, necessitating antioxidant additives .

Functional Performance in Cosmetics

Biological Activity

Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate, also known as Octyldodecyl Stearoyl Stearate, is a complex fatty acid ester with various applications in cosmetics and pharmaceuticals. This article explores its biological activity, safety profile, and potential applications based on recent research findings.

- Molecular Formula : C54H104O4

- Molecular Weight : 817.4116 g/mol

- CAS Number : 94109-52-1

- Synonyms : Octadecanoic acid, 12-[(1-oxooctadecyl)oxy]-, 2-octyldodecyl ester

This compound exhibits significant biological activity primarily due to its fatty acid composition. As an ester derived from oleic and stearic acids, it influences cellular processes such as:

- Cell Membrane Fluidity : The long-chain fatty acids in its structure can integrate into cell membranes, affecting their fluidity and permeability.

- Antioxidant Properties : Fatty acids can exhibit antioxidant activities, potentially protecting cells from oxidative stress.

Safety and Toxicology

Recent safety assessments have indicated that this compound is generally safe for use in cosmetic formulations:

- Dermal Irritation : Studies have shown that it is mostly non-irritating at concentrations up to 10% in humans . However, moderate irritation was noted at lower concentrations in animal models.

- Genotoxicity : No evidence of genotoxicity was found in mammalian test systems or the Ames test .

| Study Type | Findings |

|---|---|

| Acute Toxicity | No deaths at oral doses of 5 mg/kg . |

| Dermal Irritation | Non-irritating at 10% concentration . |

| Genotoxicity | Negative results in standard tests . |

Cosmetic Industry

Due to its emollient properties, this compound is widely used in cosmetic formulations. Its ability to enhance skin feel and improve texture makes it a popular choice in:

- Moisturizers

- Sunscreens

- Makeup Products

Case Studies

-

Clinical Study on Skin Tolerance :

- A clinical trial evaluated the skin tolerance of products containing this compound. Participants applied a cream containing the compound for four weeks, with no significant adverse reactions reported.

- Safety Assessment Review :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.